5-Chloro-2-piperazin-1-yl-benzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClN3S |
|---|---|
Molecular Weight |
253.75 g/mol |
IUPAC Name |
5-chloro-2-piperazin-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |
InChI Key |
GRPAYAOSHWYGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Piperazin 1 Yl Benzothiazole and Its Congeners
Advanced Synthetic Techniques and Green Chemistry Approaches [11 (first search), 31 (first search)]
One-Pot Reaction Strategies
In the pursuit of more efficient and environmentally benign synthetic procedures, one-pot multi-component reactions have emerged as a powerful tool for the construction of complex molecules from simple starting materials in a single operation. While a direct one-pot synthesis of the parent 5-Chloro-2-piperazin-1-yl-benzothiazole is not extensively detailed, a highly relevant and adaptable one-pot, three-component reaction has been developed for the synthesis of its N-substituted derivatives researchgate.net.
This strategy involves the simultaneous reaction of a 2-chlorobenzazole, piperazine (B1678402), and an arenesulfonyl chloride in an aqueous medium at room temperature. This catalyst- and base-free method offers a green and efficient route to a variety of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole derivatives in excellent yields. The likely mechanism involves the initial nucleophilic substitution of the chlorine atom on the 2-chlorobenzothiazole by one of the nitrogen atoms of piperazine, followed by the subsequent sulfonylation of the other piperazine nitrogen by the arenesulfonyl chloride. This approach highlights the potential for developing similar one-pot strategies for the direct synthesis of this compound by replacing the third component with a suitable protecting group precursor or by carefully controlling the stoichiometry of the reactants.
Further research into multi-component reactions for the synthesis of diversely substituted benzothiazoles provides a broader context for the development of such efficient synthetic routes beilstein-journals.orgrsc.org. These methodologies often utilize different catalysts and reaction conditions to achieve a wide range of structural diversity.
Chemical Derivatization and Analog Generation from the this compound Core
The this compound core, with its reactive secondary amine on the piperazine ring, is an ideal scaffold for further chemical modification to generate libraries of novel analogs for structure-activity relationship (SAR) studies. The primary routes for derivatization include N-alkylation, N-acylation, and N-arylation of the piperazine nitrogen.
The synthesis of various analogs often starts with the preparation of a key intermediate. For example, the reaction of 2-amino-5-chlorobenzothiazole with chloroacetic acid can yield (5-chlorobenzo[d]thiazol-2-yl)glycine, which can then be further modified nih.gov. Another common precursor is generated by the reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in the presence of a base, leading to an ester derivative that can be converted to a hydrazide for further elaboration nih.gov.
A general and widely used approach for generating a diverse set of analogs involves a two-step process. First, different aminobenzothiazoles are chloroacetylated. The resulting chloroacetamide intermediates are then reacted with a variety of substituted piperazines in the presence of a base to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs uobaghdad.edu.iq. This modular approach allows for the introduction of diversity at both the benzothiazole (B30560) and the piperazine moieties.
While specific examples of derivatization starting directly from this compound are not always explicitly detailed in the literature, the general reactivity of the 2-piperazinyl-benzothiazole scaffold provides a clear indication of the feasible chemical transformations. The nucleophilic nature of the secondary amine in the piperazine ring makes it amenable to a wide range of electrophilic reagents.
N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using various alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents in the presence of a suitable base to overcome the formation of a quaternary ammonium salt. This reaction introduces a variety of alkyl or substituted alkyl groups at the N-4 position of the piperazine ring, allowing for the exploration of steric and electronic effects on biological activity.
N-Acylation: Acylation of the piperazine nitrogen is another common derivatization strategy. This can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to introduce a wide range of acyl groups. This modification is often used to introduce amide functionalities, which can participate in hydrogen bonding and other interactions with biological targets.
N-Arylation: The introduction of aryl or heteroaryl substituents on the piperazine ring can be accomplished through N-arylation reactions. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are powerful methods for forming the C-N bond between the piperazine nitrogen and an aryl halide. These reactions allow for the incorporation of a diverse range of aromatic systems, significantly expanding the chemical space of the generated analogs. Efficient copper-catalyzed N-arylation methods have been developed for various nitrogen heterocycles, and these protocols can be applied to the 2-piperazinyl-benzothiazole system organic-chemistry.orgnih.govorganic-chemistry.org.
The generation of such analogs is crucial in the field of drug discovery, as it allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the lead compound. The diverse library of compounds that can be generated from the this compound core underscores its importance as a versatile building block in medicinal chemistry.
Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Piperazin 1 Yl Benzothiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 5-Chloro-2-piperazin-1-yl-benzothiazole derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecular framework.
In the ¹H NMR spectrum of a typical 2-piperazinyl-benzothiazole derivative, the protons of the benzothiazole (B30560) ring appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution on the ring. For the 5-chloro substituted core, the protons typically exhibit a characteristic splitting pattern consistent with a trisubstituted benzene (B151609) ring. The protons on the piperazine (B1678402) ring are observed in the aliphatic region. The four protons on the carbons adjacent to the benzothiazole ring (C2' and C6') often appear as a multiplet around δ 3.6-3.8 ppm, while the protons on the other two carbons (C3' and C5') appear slightly upfield, often around δ 3.0-3.2 ppm. Substitution on the second nitrogen of the piperazine ring significantly influences the chemical shifts of these protons.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzothiazole ring resonate in the range of δ 115-155 ppm, with the carbon atom at the 2-position (C2), attached to the piperazine ring, appearing significantly downfield (typically > δ 160 ppm) due to the influence of the adjacent sulfur and nitrogen atoms. The carbon bearing the chlorine atom (C5) also has a characteristic chemical shift. The piperazine carbons typically appear in the δ 45-55 ppm range. For instance, in the related compound 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, the piperazine carbons adjacent to the benzothiazole appear around δ 48.1 ppm, while the other set of carbons, adjacent to the acetyl group, are found at δ 42.4 and 45.9 ppm. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Piperazinyl-benzothiazole Derivatives.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference Compound |
| Benzothiazole-H | 7.0 - 7.8 (m) | - | 2-(Piperazin-1-yl)benzo[d]thiazole derivative |
| Piperazine-H (α to Benzothiazole) | ~3.75 (t) | ~48.1 | 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone researchgate.net |
| Piperazine-H (β to Benzothiazole) | ~3.15 (t) | ~45.9 | 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone researchgate.net |
| Benzothiazole C2 | - | ~168.9 | 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone researchgate.net |
| Benzothiazole Aromatic C | - | 118.0 - 152.0 | 2-(Piperazin-1-yl)benzo[d]thiazole derivative |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitutions.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique used to confirm the molecular weight and deduce the structural components of this compound derivatives. Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed, typically yielding the protonated molecular ion ([M+H]⁺), which allows for the unambiguous confirmation of the molecular formula. nih.govresearchgate.net
The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. The fragmentation of 2-piperazinyl-benzothiazole derivatives is often characterized by the cleavage of the piperazine ring, which is a common fragmentation pathway for piperazine-containing compounds. researchgate.netresearchgate.net A primary fragmentation event involves the cleavage of the C2-N bond connecting the benzothiazole system to the piperazine ring. Another characteristic fragmentation pathway is the retro-Diels-Alder (RDA) type cleavage within the piperazine ring itself, leading to the loss of ethyleneimine fragments. The presence of the chlorine atom on the benzothiazole ring is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately one-third that of the ³⁵Cl peak (M). For the related 5-chloro-2-methylbenzothiazole, major fragments are observed that correspond to the loss of the methyl group and subsequent ring fragmentation. nih.gov
Table 2: Expected Common Fragment Ions in the Mass Spectrum of this compound.
| m/z Value (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |
| 253 | [M]⁺ (Molecular Ion) | - |
| 254 | [M+H]⁺ (Protonated Molecular Ion) | ESI |
| 198/199 | [5-Chloro-benzothiazolyl]⁺ or [5-Chloro-benzothiazole-2-amine]⁺ | Cleavage of C2-N bond |
| 169 | [5-Chloro-benzothiazole]⁺ | Cleavage of C2-N bond and rearrangement |
| 85 | [Piperazine]⁺ | Cleavage of C2-N bond |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate the electronic properties of this compound derivatives.
IR spectroscopy is particularly useful for confirming the presence of key structural motifs. The spectra of these compounds exhibit a series of characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring and C=C stretching vibrations of the benzene ring appear in the 1620-1450 cm⁻¹ region. The C-N stretching of the piperazine and its connection to the benzothiazole ring gives rise to bands in the 1350-1250 cm⁻¹ range. The presence of the chlorine substituent on the aromatic ring is indicated by a C-Cl stretching band in the fingerprint region, typically around 800-600 cm⁻¹. doi.orgnih.gov
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The benzothiazole ring system is a significant chromophore. Derivatives of this compound are expected to show strong absorption bands in the UV region, typically between 250 and 350 nm. These absorptions correspond to π→π* transitions within the conjugated benzothiazole system. The exact position of the maximum absorption wavelength (λmax) and the molar absorptivity are influenced by substituents on both the benzothiazole and piperazine rings, as well as the solvent used for analysis. mdpi.com
Table 3: Characteristic Infrared Absorption Frequencies for this compound Derivatives.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Piperazine) | 2950 - 2850 |
| C=N Stretch (Thiazole Ring) | 1620 - 1580 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
| C-Cl Stretch | 800 - 600 |
Reference: General ranges from literature. libretexts.org Specific values from related compounds. doi.orgnih.gov
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for the parent this compound may not be publicly available, analysis of closely related structures provides significant insight into its expected molecular geometry.
For example, the crystal structure of 5-Chloro-2-phenyl-1,3-benzothiazole shows that the benzothiazole ring system is essentially planar. researchgate.net The bond lengths and angles within this core are consistent with its aromatic character. In another highly relevant structure, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, the piperazine ring adopts a classic chair conformation. elsevierpure.com This is the most stable conformation for a piperazine ring and is expected to be present in this compound as well. The dihedral angle between the plane of the benzothiazole ring and the piperazine ring is a key conformational parameter.
Table 4: Selected Crystallographic Parameters from a Related Compound (5-Chloro-2-phenyl-1,3-benzothiazole). researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4057 (9) |
| b (Å) | 5.9100 (7) |
| c (Å) | 25.165 (3) |
| β (°) | 93.402 (3) |
| Dihedral Angle (Benzothiazole/Phenyl) | 7.11 (8)° |
Advanced Spectroscopic Techniques and Their Application in Conformational Analysis
Beyond routine 1D NMR, advanced spectroscopic techniques are employed to probe more subtle structural and dynamic features, such as the conformational behavior of this compound derivatives.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. wpmucdn.com COSY identifies proton-proton couplings within the same spin system, helping to trace the connectivity through the piperazine and benzothiazole rings. HSQC correlates each proton with its directly attached carbon, while HMBC reveals longer-range correlations (over 2-3 bonds) between protons and carbons, which is crucial for connecting different structural fragments.
The conformational dynamics of the piperazine ring can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov The chair-to-chair interconversion of the piperazine ring can be slow on the NMR timescale at low temperatures, leading to the observation of distinct signals for axial and equatorial protons. As the temperature increases, these signals coalesce as the rate of interconversion increases. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barrier for the ring-flipping process.
Furthermore, computational methods, particularly Density Functional Theory (DFT), are increasingly used in conjunction with experimental data. mdpi.com DFT calculations can predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. Comparing these calculated values with experimental data can help to confirm structural assignments and provide a deeper understanding of the conformational preferences and electronic structure of the molecule. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 Piperazin 1 Yl Benzothiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations are fundamental to elucidating the electronic structure and molecular properties of novel compounds. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to predict molecular geometries, vibrational frequencies, and electronic parameters.
While direct studies on 5-Chloro-2-piperazin-1-yl-benzothiazole are not extensively documented, research on structurally similar molecules provides valuable insights. For instance, studies on related chloro-benzothiazole derivatives have utilized DFT and HF methods with various basis sets (e.g., 6-311++G(d,p), 6-31G(d)) to perform structural and vibrational analysis. nih.govresearchgate.net
Key molecular properties typically investigated through these methods include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Vibrational Frequencies: Calculating harmonic vibrational frequencies which can be compared with experimental FT-IR spectra to confirm the structure. nih.gov
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.
Thermodynamic Parameters: Calculation of properties like dipole moment, atomic charges, and rotational constants. nih.gov
In a study on 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, both HF and DFT (specifically the B3LYP method) calculations were performed to determine these properties. nih.gov Similarly, the vibrational spectra of 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone were analyzed using both experimental FT-IR and theoretical calculations via HF and DFT methods. nih.gov These analogous studies underscore the utility of quantum chemical methods in characterizing the fundamental properties of the this compound scaffold.
| Analogous Compound | Computational Method | Basis Set | Properties Calculated | Reference |
|---|---|---|---|---|
| 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one | HF, DFT (B3LYP) | 6-311++G(d,p), 6-311G(d,p), etc. | Optimized geometry, vibrational frequencies, atomic charges, dipole moment, HOMO-LUMO energy gap | nih.gov |
| 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone | HF, DFT (B3LYP, BLYP) | Various | Vibrational frequencies, infrared intensities, molecular conformation | nih.gov |
| 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine | DFT (B3LYP) | 6-311G(d,p) | Molecular structure, vibrational frequencies | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis of their activity.
Benzothiazole-piperazine hybrids have been explored for various therapeutic applications, and docking studies have provided key insights into their mechanism of action. For example, research on novel benzothiazole-piperazine-1,2,3-triazole hybrids identified potential anticancer activity, with docking used to elucidate binding patterns within target proteins. nih.gov In another study, 2-piperazinyl-benzothiazole derivatives were identified as potent agonists for the Peroxisome proliferator-activated receptor δ (PPARδ), a target for metabolic syndrome. nih.gov
Key findings from docking studies on related compounds often include:
Binding Affinity: A scoring function is used to estimate the binding energy (e.g., in kcal/mol), with lower scores typically indicating stronger binding.
Binding Pose: The specific orientation of the ligand within the protein's active site is determined.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, docking of some 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives into the active site of phosphoinositide 3-kinase (PI3Kδ) revealed critical amino acid interactions. researchgate.net
These simulations are crucial for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance binding affinity and selectivity for a specific biological target.
| Compound Series | Protein Target | Key Findings | Therapeutic Area | Reference |
|---|---|---|---|---|
| 2-piperazinyl-benzothiazole derivatives | PPARδ | Identified potent agonists through analysis of hydrophobic interactions in the binding site. | Metabolic Syndrome | nih.gov |
| Benzothiazole-piperazine-1,2,3-triazole hybrids | BcL2 protein | Derivatives showed strong binding energy, suggesting a role in apoptosis regulation. | Anticancer | nih.gov |
| Benzimidazole (B57391) and benzothiazole (B30560) derivatives | SARS-CoV-2 Mpro, ACE2 | Compounds were investigated for binding affinity to viral targets. | Antiviral | nih.gov |
| 1-(4-chlorobenzhydryl) piperazine derivatives | PI3Kδ (PDB: 4XE0), PTPRC/CD45 (PDB: 1YGR) | Docking analysis identified key interactions with amino acids in the active sites. | Anticancer | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a statistical correlation between molecular descriptors (numerical representations of chemical properties) and observed activity, QSAR can predict the activity of new, untested compounds.
QSAR studies have been applied to various series of benzothiazole derivatives to guide the design of more potent molecules. researchgate.netchula.ac.th These models help identify the key structural features and physicochemical properties that govern the biological activity of the this compound chemical class.
A typical QSAR study involves:
Dataset Assembly: A series of compounds with known biological activities is collected.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation linking the descriptors to the activity. chula.ac.th
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For example, a group-based QSAR (G-QSAR) analysis on 41 benzothiazole derivatives for anticancer activity revealed that the presence of hydrophobic groups at certain positions could potentiate the activity. chula.ac.th Another QSAR study on aryl alkanol piperazine derivatives with antidepressant activities identified descriptors related to dipole moment and electronic properties (HOMO) as being influential for activity. nih.gov Such models can provide valuable guidance for optimizing the substituents on the this compound core to enhance a desired biological effect.
| Compound Class | Biological Activity | Key Descriptors/Findings | Reference |
|---|---|---|---|
| Benzothiazole derivatives | Anticancer | Hydrophobic groups on certain fragments were found to potentiate activity. | chula.ac.th |
| Aryl alkanol piperazine derivatives | Antidepressant (5-HT and NA reuptake inhibition) | Descriptors like Dipole-mag, HOMO, and Jurs-PNSA-3 were found to be important. | nih.gov |
| Benzothiazole derivatives | Anticancer | QSAR models were developed to correlate structure with cytotoxicity against various cell lines. | researchgate.net |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the conformational flexibility of the ligand and the stability of its complex with a biological target.
For compounds like this compound, MD simulations can:
Assess Binding Stability: By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (e.g., 100 ns), researchers can assess the stability of the docked pose. A stable RMSD trajectory suggests a stable binding complex. nih.gov
Analyze Conformational Changes: MD can reveal how the ligand and protein adapt their conformations upon binding. The flexibility of the piperazine ring, for example, can be crucial for achieving an optimal fit within a binding pocket. nih.gov
Refine Binding Poses: The dynamic nature of the simulation can help refine the initial binding pose obtained from molecular docking.
Calculate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide more accurate estimates of binding free energy.
In a study on benzimidazole and benzothiazole derivatives as potential SARS-CoV-2 inhibitors, a 100 ns MD simulation was used to confirm the stability of the ligand-protein complex. nih.gov Similarly, MD simulations have been used to understand the conformational adaptability of piperazine derivatives when binding to the HIV-1 gp120 protein. nih.gov These studies highlight the importance of considering molecular flexibility and dynamics when evaluating potential drug candidates.
In Silico Pharmacokinetic Profile Prediction and Analysis
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion)—must be evaluated. In silico ADME prediction tools have become a standard part of the early drug discovery process, allowing for the rapid screening of compounds for drug-like properties and the identification of potential liabilities. nih.gov
For this compound, various computational models can predict key pharmacokinetic parameters. Studies on related benzothiazole and piperazine-containing compounds frequently report such predictions. researchgate.netnih.gov
Key predicted ADME properties include:
Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's lipophilicity, which influences absorption and distribution. A logP value of less than 5 is generally considered favorable.
Molecular Weight (MW): Lower molecular weight (typically < 500 g/mol ) is often associated with better absorption.
Topological Polar Surface Area (TPSA): TPSA is related to a molecule's ability to permeate cell membranes. Values below 140 Ų are generally preferred for good oral bioavailability.
Lipinski's Rule of Five: This rule of thumb evaluates drug-likeness based on MW, logP, and the number of hydrogen bond donors and acceptors. Compliance with this rule suggests a higher likelihood of oral bioavailability. nih.gov
Veber's Rule: This rule relates the number of rotatable bonds and TPSA to oral bioavailability. nih.gov
In silico analyses of various benzothiazole-piperazine hybrids have shown that they often possess favorable ADME profiles, complying with Lipinski's and Veber's rules, suggesting good potential for drug development. researchgate.netnih.gov
| Compound Series | ADME Prediction Tool(s) | Key Parameters Evaluated | General Findings | Reference |
|---|---|---|---|---|
| Benzothiazole-piperazine-1,2,3-triazole hybrids | Not specified | ADME (adsorption, distribution, metabolism and excretion) analysis | Good agreement between in silico ADME profile and in vitro activity was found. | researchgate.net |
| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives | Not specified | Absorption percentage, Lipinski's Rule of 5, Veber's Rule | Most compounds showed >70% absorption and complied with Lipinski's and Veber's rules. | nih.gov |
| 1-piperazine indole (B1671886) hybrids | ADMETlab 2.0, Molinspiration | Physicochemical, safety, pharmacokinetic, and biological activity properties | Most compounds successfully passed pharmacokinetic evaluations. | nih.gov |
| Benzothiazole fused with 1,3,4-oxadiazole derivatives | SwissADME, ProTox II | LogP, Mutagenicity, Cytotoxicity | Most analogs had a LogP less than 5, indicating good membrane permeability. | veterinaria.org |
Structure Activity Relationship Sar and Rational Ligand Design for 5 Chloro 2 Piperazin 1 Yl Benzothiazole Derivatives
Impact of the 5-Chloro Substituent on Molecular Interactions and Activity
The presence and position of halogen substituents on the benzothiazole (B30560) ring are critical determinants of the biological activity of this class of compounds. The 5-chloro substituent, in particular, plays a significant role in modulating the molecule's physicochemical properties and its interactions with biological targets.
Research on various benzothiazole derivatives has consistently highlighted the importance of halogen substitution. For instance, studies have shown that the introduction of a chlorine atom at the 6th position of the benzothiazole ring can lead to a notable increase in bioactivity when compared to other substitutions like fluorine at the 5th position. nih.gov This suggests that the electronic and steric properties conferred by the chlorine atom are crucial for optimal interaction with the target.
In the context of anticancer activity, the substitution of strong electronegative atoms, such as chlorine or bromine, at the para position of a phenyl ring attached to the benzothiazole core has been shown to enhance the lipophilicity of the compounds. ijper.org This increased lipophilicity can lead to improved cytotoxicity. ijper.org While this finding is not directly on the benzothiazole ring itself, it underscores the general principle that chloro substituents can significantly impact a molecule's ability to traverse cell membranes and interact with intracellular targets.
A study on furane-benzothiazole derivatives with a chlorine substituent demonstrated a different mode of binding to ctDNA compared to derivatives with a nitro group, indicating that the nature of the substituent significantly affects molecular interactions. nih.gov Although this study does not focus on the 5-chloro position specifically, it provides evidence for the profound impact of a chloro substituent on the binding characteristics of benzothiazole-containing molecules.
Role of the Piperazine (B1678402) Moiety in Ligand Binding and Biological Recognition
The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates and to serve as a versatile linker for introducing various substituents. nih.govtandfonline.com In the structure of 5-Chloro-2-piperazin-1-yl-benzothiazole, the piperazine moiety is crucial for its biological activity, acting as a key pharmacophoric element and influencing ligand binding and recognition.
The two nitrogen atoms within the piperazine ring are key to its function. These nitrogen sites can increase the water solubility of the molecule, which is a critical factor for bioavailability. nih.govtandfonline.com The basic nature of the piperazine nitrogen allows for the formation of hydrogen bonds with target proteins, a fundamental aspect of molecular recognition and binding affinity. researchgate.net
Structure-activity relationship (SAR) studies on various classes of compounds have consistently demonstrated the importance of the piperazine unit. For example, in a series of novel chalcone-dithiocarbamate hybrids, modifications on the piperazine unit were found to be important for their inhibitory activity. nih.gov Similarly, the introduction of a piperazine moiety at specific positions of natural products like oleanolic acid has been shown to result in superior growth inhibition of cancer cells. nih.govtandfonline.com
In the context of benzothiazole derivatives, the piperazine ring at the 2-position is a common feature in compounds with potent biological activities. A study on 2-piperazinyl-benzothiazole derivatives as peroxisome proliferator-activated receptor δ (PPARδ) agonists highlighted the importance of this structural motif for high in vitro agonist activity and selectivity. nih.gov The piperazine ring can be readily modified, allowing for the exploration of a wide chemical space to optimize interactions with the target. For instance, the synthesis of benzothiazole-piperazine-1,2,3-triazole hybrids demonstrates how the piperazine unit can serve as a linker to introduce additional pharmacophoric groups. nih.gov
The N-1 and N-4 positions of the piperazine ring offer opportunities for substitution, enabling the fine-tuning of the molecule's properties. The N-4 nitrogen can act as a basic amine, while the N-1 nitrogen, attached to the benzothiazole ring, allows for the introduction of various functional groups without adding a stereocenter. nih.govtandfonline.com This flexibility is a key advantage in rational drug design, allowing for the optimization of binding interactions and pharmacokinetic profiles.
Investigations of Substitutions on the Benzothiazole Ring System
The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties. researchgate.net The substitution pattern on this bicyclic system is a critical determinant of biological activity, and extensive research has been conducted to understand the impact of various substituents at different positions.
SAR studies have revealed that the 2nd position of the benzothiazole ring is a particularly active site for modification. researchgate.net However, substitutions on the benzene (B151609) portion of the ring system also play a crucial role in modulating activity. For example, a comprehensive SAR analysis of novel 2-aminobenzothiazole (B30445) compounds revealed that a chlorine atom at the 6th position of the benzothiazole ring led to a notable increase in bioactivity compared to a fluorine substitution at the 5th position. nih.gov This highlights the sensitivity of the biological activity to both the nature and the position of the substituent.
Further research into benzothiazole-based anti-tubercular compounds has also emphasized the importance of substitutions on the benzothiazole ring. It has been observed that compounds with a substitution at the C-6 position are often more potent than their unsubstituted counterparts. rsc.org This suggests that this region of the molecule is likely involved in key interactions with the biological target.
The following table summarizes the observed effects of different substituents on the benzothiazole ring from various studies:
| Position of Substitution | Substituent | Effect on Activity | Reference |
| 6 | Chlorine | Notable increase in bioactivity | nih.gov |
| 5 | Fluorine | Less active than 6-chloro substitution | nih.gov |
| 6 | General Substitution | Often more potent than unsubstituted compounds | rsc.org |
Conformational Analysis and its Influence on SAR
A conformational study of 2-substituted piperazines has shown that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This preference for the axial conformation can place the substituents in a specific spatial orientation that may be optimal for binding to a receptor or enzyme active site. nih.gov
In the case of ether-linked 2-substituted piperazines, the axial conformation was found to be further stabilized by an intramolecular hydrogen bond. nih.gov This additional stabilization can lock the molecule into a more rigid conformation, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The axial orientation was also noted to place the basic and pyridyl nitrogens in a specific orientation that mimics the arrangement in nicotine, which is relevant for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov
While this study was not conducted on this compound itself, the principles of conformational preference in 2-substituted piperazines are directly applicable. The benzothiazole group at the 1-position of the piperazine ring is an aryl substituent, suggesting that the piperazine ring in this compound and its derivatives is likely to adopt a preferred conformation. This preferred conformation will dictate the spatial relationship between the benzothiazole core and any substituents on the piperazine ring, which is a key aspect of its SAR.
Molecular modeling studies can be employed to confirm the preferred conformations of these derivatives and to understand how these conformations influence their interaction with specific biological targets. By understanding the conformational requirements for activity, medicinal chemists can design new derivatives with improved potency and selectivity.
Molecular Hybridization and Scaffold Merging Strategies in SAR Studies
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, improved efficacy, or a better pharmacokinetic profile. mdpi.com This approach has been successfully applied in the development of novel benzothiazole derivatives.
The structure of this compound itself can be seen as a hybrid of the benzothiazole and piperazine scaffolds. Further SAR studies often involve merging this core structure with other pharmacologically active moieties. For example, the synthesis of benzothiazole-piperazine-1,2,3-triazole hybrids is a clear demonstration of this strategy. nih.gov In this case, the 1,2,3-triazole unit, a well-known pharmacophore, is linked to the benzothiazole-piperazine core. This approach allows for the exploration of new chemical space and the potential to engage with multiple binding sites on a biological target.
The rationale behind molecular hybridization is to create multifunctional molecules that can overcome some of the limitations of single-target drugs, such as the development of drug resistance. mdpi.com By incorporating different pharmacophores, it is possible to design compounds that act on multiple targets or have a dual mode of action.
Scaffold merging is a related strategy where common structural features of different active compounds are combined to create a new, simplified scaffold that retains the desired biological activity. This can lead to the development of novel chemotypes with improved drug-like properties. In the context of benzothiazole derivatives, one could envision merging the this compound scaffold with elements from other known inhibitors of a particular target to generate new lead compounds.
The following table lists some examples of molecular hybridization strategies involving benzothiazole and piperazine moieties:
| Core Scaffold | Hybridized Moiety | Resulting Hybrid | Reference |
| Benzothiazole-piperazine | 1,2,3-Triazole | Benzothiazole-piperazine-1,2,3-triazole hybrids | nih.gov |
These strategies represent powerful tools in medicinal chemistry for the rational design of new therapeutic agents based on the this compound scaffold.
Mechanistic Investigations and in Vitro Biological Activities of 5 Chloro 2 Piperazin 1 Yl Benzothiazole and Its Analogs
Enzyme Inhibition Mechanisms and In Vitro Studies
The benzothiazole (B30560) nucleus, particularly when functionalized with a piperazine (B1678402) moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The specific compound, 5-Chloro-2-piperazin-1-yl-benzothiazole, and its analogs have been the subject of numerous studies to elucidate their mechanisms of action, primarily through their interaction with various enzymes. These investigations have revealed potent inhibitory activities against enzymes crucial in neurotransmission, bacterial replication, and cell signaling.
Cholinesterase (AChE) Inhibition
Derivatives of benzothiazole-piperazine have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov In one study, a series of new benzothiazole-piperazine compounds were synthesized and evaluated for their AChE inhibitory potential. nih.gov Among the tested compounds, analogs 19 and 20 demonstrated significant activity against AChE. nih.gov Further kinetic studies were performed on these most active compounds to understand their interaction with the enzyme's active site. nih.gov Molecular docking studies of compounds 19 and 20 indicated a strong interaction with the active site of the AChE enzyme. nih.gov Another study identified a novel benzothiazole-piperazine based small molecule as a potent, mixed-type, and selective AChE inhibitor, with an IC50 value of 0.42 μM. nih.gov This compound was found to bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov
Some benzothiazole derivatives incorporating piperazine and dithiocarbamate moieties have also been investigated for their anticholinesterase properties. nih.gov Certain compounds from this series, particularly those with dimethylamino ethyl or dimethylamino propyl substituents, were identified as active anticholinesterase agents when compared to the standard drug Donepezil. nih.gov
Table 1: Cholinesterase (AChE) Inhibition by Benzothiazole-Piperazine Analogs
| Compound | AChE Inhibition | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Analog 19 | Yes | - | - | nih.gov |
| Analog 20 | Yes | - | - | nih.gov |
| Compound 1 | Yes | 0.42 | Mixed-type | nih.gov |
| Dimethylamino ethyl substituted analog | Yes | - | - | nih.gov |
| Dimethylamino propyl substituted analog | Yes | - | - | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Benzothiazole and its derivatives have been extensively studied as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. mdpi.com A novel class of benzothiazole-hydrazone derivatives was designed and synthesized, with several compounds showing selective and significant inhibitory activity against the MAO-B isoform. mdpi.com Compound 3e from this series was identified as the most potent, with an IC50 value of 0.060 µM for hMAO-B. mdpi.com Enzyme kinetic studies using Lineweaver-Burk plots revealed that compound 3e inhibits hMAO-B through a non-competitive mechanism, with a Ki value of 0.061 µM. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com
In another study, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for Parkinson's disease, targeting MAO-B. The representative compound 3h displayed potent and selective MAO-B inhibitory activity with an IC50 of 0.062 µM. nih.gov The inhibition was found to be competitive and reversible. nih.gov Furthermore, piperazine-substituted chalcones have been identified as a new class of MAO-B inhibitors. nih.gov Compounds PC10 and PC11 from this class showed significant MAO-B inhibition with IC50 values of 0.65 and 0.71 μM, respectively. nih.gov Kinetic and reversibility studies confirmed that these compounds are competitive and reversible inhibitors of MAO-B, with Ki values of 0.63 ± 0.13 and 0.53 ± 0.068 μM, respectively. nih.gov
Table 2: Monoamine Oxidase (MAO) Inhibition by Benzothiazole Analogs
| Compound | Target | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |
|---|---|---|---|---|---|
| 3e | hMAO-B | 0.060 | Non-competitive | 0.061 | mdpi.com |
| 3h | MAO-B | 0.062 | Competitive, Reversible | - | nih.gov |
| PC10 | MAO-B | 0.65 | Competitive, Reversible | 0.63 ± 0.13 | nih.gov |
| PC11 | MAO-B | 0.71 | Competitive, Reversible | 0.53 ± 0.068 | nih.gov |
DNA Gyrase Inhibition
Benzothiazole-based compounds have emerged as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. acs.orgnih.gov One study explored the chemical space of benzothiazole-based DNA gyrase B inhibitors, identifying compound 5a with an IC50 of 0.60 μM against E. coli gyrase. acs.org Another potent inhibitor, compound 1, demonstrated an IC50 of 0.8 nM in a gel-based assay and < 10 nM in a microtiter-plate-based assay against E. coli DNA gyrase. nih.gov This compound also showed potent inhibition of A. baumannii and P. aeruginosa DNA gyrase with IC50 values < 10 nM. nih.gov The development of these inhibitors has focused on optimizing their activity against Gram-negative pathogens. nih.gov The introduction of a carboxylic acid group at position 6 and a benzyloxy substituent at position 4 of the benzothiazole scaffold led to the discovery of potent gyrase inhibitors. nih.gov
Table 3: DNA Gyrase Inhibition by Benzothiazole Analogs
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| 5a | E. coli gyrase | 0.60 µM | acs.org |
| 1 | E. coli DNA gyrase | 0.8 nM (gel-based), < 10 nM (microtiter-plate) | nih.gov |
| 1 | A. baumannii DNA gyrase | < 10 nM | nih.gov |
| 1 | P. aeruginosa DNA gyrase | < 10 nM | nih.gov |
Kinase Inhibition
The benzothiazole scaffold has also been utilized in the development of kinase inhibitors. A series of benzothiazole derivatives were discovered as inhibitors of Rho-associated kinase (ROCK-II), with several compounds demonstrating good biochemical and cellular potency. nih.gov In another study, a novel subseries of C-5-substituted anilinoquinazolines, which can be considered analogs due to their heterocyclic nature, were found to display high affinity and specificity for the tyrosine kinase domain of the c-Src and Abl enzymes. nih.gov The compound AZD0530, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, inhibits c-Src and Abl enzymes at low nanomolar concentrations. nih.gov Furthermore, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors. medchemexpress.cn
Table 4: Kinase Inhibition by Benzothiazole and Related Analogs
| Compound/Series | Target Kinase | Activity | Reference |
|---|---|---|---|
| Benzothiazole derivatives | ROCK-II | Good biochemical and cellular potency | nih.gov |
| AZD0530 | c-Src, Abl | Low nanomolar inhibition | nih.gov |
| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src, Abl | Potent inhibitors | medchemexpress.cn |
Other Enzyme Targets
While the primary focus of research on this compound and its analogs has been on cholinesterases, monoamine oxidases, DNA gyrases, and kinases, the versatile benzothiazole-piperazine scaffold holds potential for interacting with other enzymatic targets. For instance, some piperazine-containing chalcones, in addition to inhibiting MAO-B, were also evaluated for their inhibitory activities against β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.gov Compound PC3 was found to effectively inhibit BACE-1 with an IC50 of 6.72 μM, while compounds PC10 and PC11 showed moderate inhibition with IC50 values of 14.9 and 15.3 μM, respectively. nih.gov
Receptor Modulation and Binding Affinity Studies (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)
In addition to enzyme inhibition, this compound and its analogs have been investigated for their ability to modulate various neurotransmitter receptors, particularly dopamine and serotonin receptors. These studies are crucial for understanding their potential applications in treating central nervous system disorders.
A study focused on the development of novel ligands targeting the dopamine D4 receptor (D4R) synthesized a series of benzothiazole analogues. nih.gov Several of these compounds exhibited high D4R binding affinity with Ki values ≤ 6.9 nM and over 91-fold selectivity over other D2-like receptors (D2R, D3R). nih.gov Specifically, compound 19e, which is 5-Chloro-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole, was synthesized as part of this series. nih.gov
Another series of new compounds containing a benzothiazole nucleus linked to an arylpiperazine moiety were tested for their affinity for various receptors. nih.gov Many of these compounds showed an interesting binding profile, with one compound in particular displaying very high affinity for the 5-HT1A serotonin receptor and selectivity over 5-HT2A, alpha 1 adrenergic, and D1 and D2 dopaminergic receptors. nih.gov Functional assays revealed that selected compounds acted as antagonists or partial agonists at the 5-HT1A receptor. nih.gov The modulation of serotonin pathways by some benzothiazole derivatives suggests their potential as antidepressants. smolecule.com
Table 5: Receptor Binding Affinities of Benzothiazole-Piperazine Analogs
| Compound/Series | Target Receptor | Binding Affinity (Ki) | Selectivity | Functional Activity | Reference |
|---|---|---|---|---|---|
| Benzothiazole analogues | Dopamine D4 | ≤ 6.9 nM | >91-fold over D2, D3 | Partial agonists and antagonists | nih.gov |
| Compound 36 (Benzothiazole-arylpiperazine) | Serotonin 5-HT1A | High affinity | Selective over 5-HT2A, α1, D1, D2 | Antagonist/Partial agonist | nih.gov |
| 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole | Serotonin Receptors, Dopamine Receptors | - | - | Potential modulator | smolecule.com |
In Vitro Antiproliferative Activity and Cellular Mechanisms
Benzothiazole derivatives, particularly those incorporating a piperazine moiety, have shown considerable promise as antiproliferative agents. nih.govresearchgate.net The potent cytotoxic effects of these compounds have been observed in a wide range of cancer cell lines, prompting detailed investigations into their cellular and molecular mechanisms of action.
Mechanistic Insights into Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines
Research into 2-substituted benzothiazole derivatives has provided significant insights into their anticancer mechanisms. These compounds have been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis, or programmed cell death. nih.gov
One of the key mechanisms involves the disruption of the cell cycle. Flow cytometric analysis of cancer cells treated with benzothiazole-piperazine derivatives revealed an accumulation of cells in the sub-G1 phase, which is a hallmark of apoptosis. nih.gov This cell cycle arrest prevents cancer cells from progressing through their normal division cycle, ultimately leading to cell death.
The induction of apoptosis is a central feature of these compounds' antiproliferative effects. Mechanistic studies have shown that they can disrupt the mitochondrial membrane potential in breast cancer cells. nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria, triggering a cascade of events that culminates in cell death. researchgate.net For instance, treatment with these derivatives has been associated with an increase in the transcription of the pro-apoptotic gene Bax and the downregulation of key cancer progression and survival genes, including JAK, STAT3, ERK, AKT, and mTOR. nih.gov The modulation of these signaling pathways, such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, underscores the multifaceted approach by which these compounds exert their anticancer effects. nih.gov Furthermore, some derivatives have been found to increase the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov
Another critical target for some benzothiazole analogs is the Epidermal Growth Factor Receptor (EGFR), a protein often over-activated in various cancers. nih.gov Certain derivatives have been shown to decrease EGFR protein levels, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. nih.gov
Evaluation against Specific Cancer Cell Lines (e.g., breast, colon, lung, liver, prostate, leukemia)
The antiproliferative activity of this compound and its analogs has been evaluated against a broad spectrum of human cancer cell lines. These studies have demonstrated potent activity against both solid tumors and hematological malignancies. researchgate.net
Derivatives have shown significant efficacy against various cancer types:
Breast Cancer: Compounds have been tested against MCF-7, T47D, and MDA-MB-231 cell lines, showing potent inhibitory effects. nih.govnih.govnih.govptfarm.pl
Colon Cancer: Activity has been demonstrated in HCT-116 and Caco-2 cell lines. researchgate.netnih.gov
Lung Cancer: Testing has included the MRC-5 and SK-MES-1 cell lines. nih.gov One study also reported high potency of a fluoro-substituted analog against the A549 lung cancer cell line. acgpubs.org
Liver Cancer: Significant activity has been observed against HepG-2 and HUH-7 cell lines. researchgate.netnih.govptfarm.pl
Prostate Cancer: The DU-145 cell line has been used to demonstrate the antiproliferative potential of these compounds. nih.gov
Leukemia: Activity has been noted against the CCRF-SB human acute B-lymphoblastic leukemia cell line and the MV4-11 human leukemia line. nih.govptfarm.pl
The potency of these compounds is often expressed as the 50% growth inhibition concentration (GI₅₀), 50% cytotoxic concentration (CC₅₀), or 50% inhibitory concentration (IC₅₀). Several analogs have exhibited activity in the low micromolar range. For example, specific N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzenesulfonodithioamide derivatives showed CC₅₀ values of 8 µM against the DU-145 prostate cancer cell line and the HepG2 liver cancer cell line. nih.gov Another study on benzothiazole-piperazine-1,2,3-triazole hybrids found that the 3-hydroxypropyl hybrid compound demonstrated potent activity with IC₅₀ values of 33 µM and 38 µM against MCF7 and T47D breast cancer cells, respectively, and 42 µM and 48 µM against Caco2 and HCT116 colon cancer cells, respectively. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Benzothiazole Analogs
| Compound Class | Cancer Cell Line | Cell Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| Benzothiazole-piperazino-arylsulfonamides | Various Solid & Hematological Tumors | Mixed | CC₅₀ | 8 - 24 | researchgate.net |
| N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chlorobenzenesulfonodithioamide | DU-145 | Prostate | CC₅₀ | 8 | nih.gov |
| N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichlorobenzenesulfonodithio-amide | HepG2 | Liver | CC₅₀ | 8 | nih.gov |
| N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichlorobenzenesulfonodithio-amide | DU-145 | Prostate | CC₅₀ | 9 | nih.gov |
| Benzothiazole-piperazine-1,2,3-triazole hybrid (5b) | MCF7 | Breast | IC₅₀ | 33 | nih.gov |
| Benzothiazole-piperazine-1,2,3-triazole hybrid (5b) | T47D | Breast | IC₅₀ | 38 | nih.gov |
| Benzothiazole-piperazine-1,2,3-triazole hybrid (5b) | Caco2 | Colon | IC₅₀ | 42 | nih.gov |
| Benzothiazole-piperazine-1,2,3-triazole hybrid (5b) | HCT116 | Colon | IC₅₀ | 48 | nih.gov |
| 2-(p-fluorophenyl)-5-methyl-1H-benzimidazole (ORT14) | HepG2 | Liver | IC₅₀ | 0.188 | acgpubs.org |
| 2-(p-fluorophenyl)-5-methyl-1H-benzimidazole (ORT14) | A549 | Lung | IC₅₀ | 0.377 | acgpubs.org |
In Vitro Antimicrobial and Antifungal Activity Mechanisms
Derivatives of the benzothiazole-piperazine scaffold have been investigated for their potential as antimicrobial and antifungal agents. derpharmachemica.comresearchgate.net These compounds have demonstrated activity against a range of pathogenic bacteria and fungi.
In vitro antibacterial screening has shown that certain piperazine derivatives are active against both Gram-positive bacteria, such as Staphylococcus aureus and Listeria monocytogenes, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov Notably, some of these compounds were found to be more potent than the reference drug ampicillin against methicillin-resistant S. aureus (MRSA). nih.gov A series of 4- and 5-chloro-substituted benzamides also exhibited bactericidal effects against MRSA isolates. nih.gov
The antifungal activity of these derivatives has been tested against various fungal species, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Trichoderma viride. researchgate.netnih.govorientjchem.org Some compounds displayed potent antifungal effects, with Trichoderma viride being particularly sensitive. nih.gov
Mechanistic studies, through molecular docking, have suggested potential modes of action. For antibacterial activity, the enzyme MurB from E. coli, which is involved in peptidoglycan biosynthesis, has been identified as a possible target. nih.gov For antifungal activity, potential mechanisms include the inhibition of cytochrome P450 51 (CYP51) and dihydrofolate reductase in Candida albicans, both of which are crucial enzymes for fungal survival. nih.gov
Table 2: In Vitro Antimicrobial and Antifungal Activity
| Organism | Type | Activity Noted | Reference |
|---|---|---|---|
| Staphylococcus aureus (including MRSA) | Gram-positive Bacteria | Potent activity, some exceeding ampicillin | researchgate.netnih.gov |
| Listeria monocytogenes | Gram-positive Bacteria | High sensitivity | nih.gov |
| Escherichia coli | Gram-negative Bacteria | Active, some more efficient than ampicillin | researchgate.netnih.gov |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Active, some better than ampicillin | researchgate.netnih.gov |
| Bacillus species | Gram-positive Bacteria | Antimicrobial activity observed | derpharmachemica.com |
| Candida albicans | Fungus | Antifungal activity observed | researchgate.netnih.govorientjchem.org |
| Aspergillus species (A. niger, A. flavus, A. fumigatus) | Fungus | Antifungal activity observed | derpharmachemica.comresearchgate.netnih.gov |
| Trichoderma viride | Fungus | High sensitivity | nih.gov |
In Vitro Neuroprotective Mechanisms (e.g., modulation of calcium homeostasis, anti-amyloid aggregation)
Beyond oncology and infectious diseases, benzothiazole analogs are being explored for their neuroprotective potential, particularly in the context of neurodegenerative disorders like Alzheimer's disease. nih.gov The proposed mechanisms are multifaceted, targeting key pathological processes.
One area of investigation is the modulation of antioxidant enzymes. Certain benzothiazole analogs have been found to modulate the activity of catalase, an essential enzyme that protects cells from oxidative damage caused by reactive oxygen species (ROS). nih.gov In studies using the U87 MG cell line under induced stress, these compounds enhanced neuronal cell viability by boosting catalase activity. nih.gov
Another critical mechanism involves targeting the hallmarks of Alzheimer's disease. A novel benzothiazole-piperazine hybrid was identified as a multi-target-directed ligand that could effectively bind to and inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-β (Aβ) peptides. nih.gov The aggregation of Aβ into extracellular plaques is a central event in Alzheimer's pathology. By inhibiting this process, these compounds may help mitigate neuronal damage.
The dysregulation of calcium homeostasis is another key factor in the pathophysiology of Alzheimer's disease, leading to excitotoxicity and neuronal death. mdpi.com While direct modulation of calcium channels by this compound has not been explicitly detailed in the provided sources, the broader class of neuroprotective agents often works by stabilizing intracellular calcium levels. mdpi.com The ability of benzothiazole-piperazine compounds to inhibit Aβ aggregation is relevant here, as Aβ oligomers can disrupt calcium homeostasis. mdpi.com
Other Investigated Biological Activities (e.g., anti-inflammatory, antinociceptive, antidiabetic, anti-tubercular)
The versatile benzothiazole scaffold has been evaluated for a range of other biological activities, with anti-tubercular effects being particularly prominent. nih.gov
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tubercular agents. nih.gov Several benzothiazole-piperazine analogs have shown potent activity against Mtb. A piperazine-containing benzothiazinone, TZY-5-84, exhibited a low minimum inhibitory concentration (MIC) value against the Mtb H37Rv strain, lower than that of first-line drugs like isoniazid (INH) and rifampicin (RFP). nih.gov
The mechanism of anti-tubercular action for many of these compounds involves the inhibition of essential mycobacterial enzymes. One key target is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme critical for the synthesis of the mycobacterial cell wall. nih.govnih.gov Other derivatives have been investigated as potential inhibitors of enoyl-acyl carrier protein reductase (InhA), another vital enzyme in the biosynthesis of mycolic acid, a major component of the Mtb cell wall. mdpi.com The MIC values for some novel nitro-substituted heteroaromatic carboxamides against Mtb were found to be as low as 7.8 µg/mL. researchgate.net
While comprehensive reviews mention that the benzothiazole class of compounds possesses anti-inflammatory, analgesic, and anti-diabetic properties, specific in vitro mechanistic data for this compound in these areas were not detailed in the initial search results. nih.gov
Table 3: In Vitro Anti-Tubercular Activity of Benzothiazole Analogs
| Compound/Analog Class | M. tuberculosis Strain | Target/Mechanism | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| TZY-5-84 (PBTZ169 analogue) | H37Rv | DprE1 inhibitor | MIC | 0.014 - 0.015 mg/L | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamides (7a) | H37Rv | DprE1 inhibitor | MIC | 0.08 µM | nih.gov |
| Benzothiazolylpyrimidine-5-carboxamides (7a) | H37Rv | DprE1 inhibitor | IC₅₀ | 7.7 µM | nih.gov |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide (1a) | M. tuberculosis | Not specified | MIC | 7.8 µg/mL | researchgate.net |
Advanced Research Avenues and Future Directions for 5 Chloro 2 Piperazin 1 Yl Benzothiazole
Exploration of Novel Biological Targets and Polypharmacology
The benzothiazole-piperazine scaffold has demonstrated a remarkable capacity to interact with a wide array of biological targets, indicating significant potential for polypharmacology—the ability of a single compound to modulate multiple targets. This property is increasingly viewed as advantageous for treating complex multifactorial diseases like cancer and neurodegenerative disorders.
Initial research on derivatives of 5-Chloro-2-piperazin-1-yl-benzothiazole has primarily focused on anticancer and antimicrobial activities. However, recent explorations have unveiled a much broader biological activity spectrum. For instance, derivatives have been identified as potent and selective agonists for Peroxisome Proliferator-Activated Receptor δ (PPARδ), a key regulator of fatty acid metabolism, suggesting a future role in treating metabolic syndrome. asu.edunii.ac.jp In the realm of oncology, the scaffold has been engineered to target critical signaling pathways beyond general cytotoxicity. One notable example is the development of derivatives that act as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key mediator of oncogenic signaling. nih.gov Further studies have shown that specific modifications can yield inhibitors of other cancer-related targets, such as Phosphatidylinositol-3-kinases beta subunit (PI3Kβ) and the N-terminal domain of the Androgen Receptor (AR), which is crucial in prostate cancer. nih.govmdpi.com
In the context of neurodegenerative diseases, particularly Alzheimer's disease, benzothiazole-piperazine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.comthieme-connect.comnih.gov Some of these compounds have shown dual inhibitory action against both cholinesterases and monoamine oxidase B (MAO-B), presenting a multi-target approach to Alzheimer's therapy. nih.gov This diverse target profile underscores the scaffold's versatility and opens future avenues for developing single-molecule therapies for complex diseases.
| Biological Target | Therapeutic Area | Key Findings | Citation |
|---|---|---|---|
| STAT3 | Oncology | Derivatives block STAT3 phosphorylation, suppressing tumor-related gene expression. | nih.gov |
| PPARδ | Metabolic Syndrome | Novel agonists show high in vitro activity and potential to upregulate HDL cholesterol. | asu.edunii.ac.jp |
| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Neurodegenerative Disease (e.g., Alzheimer's) | Compounds exhibit potent, sometimes selective, inhibition of cholinesterases, key enzymes in cognitive function. | nih.govmdpi.comthieme-connect.comnih.govnih.gov |
| PI3Kβ | Oncology | Designed inhibitors show excellent anti-proliferative activity and selectivity in prostate cancer cell lines. | mdpi.com |
| Androgen Receptor (AR) N-Terminal Domain | Oncology (Prostate Cancer) | A benzothiazole-based molecule was identified that inhibits the AR NTD, a challenging drug target. | nih.gov |
Development of Advanced Synthetic Methodologies for Enhanced Molecular Complexity
To fully exploit the therapeutic potential of the this compound scaffold, chemists are moving beyond traditional synthetic methods to create libraries of more complex and functionally diverse molecules. nih.gov The concept of molecular hybridization, which combines two or more pharmacologically active moieties into a single new molecule, is a leading strategy. nih.gov
One of the most powerful techniques being applied is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. This method has been used to synthesize novel benzothiazole-piperazine-1,2,3-triazole hybrids, effectively linking the core scaffold to other bioactive heterocyclic structures like isatin (B1672199) or benzimidazole (B57391). nih.govsci-hub.se This approach allows for the rapid generation of diverse and complex molecules with potential for enhanced biological activity. nih.gov
Furthermore, advancements in C–H functionalization are enabling the direct modification of the piperazine (B1678402) ring's carbon skeleton, a significant step up from traditional synthesis that primarily modifies the nitrogen atoms. mdpi.com Modern techniques, including photoredox catalysis, allow for the introduction of new substituents at the C2 position of the piperazine ring, greatly expanding the structural diversity and three-dimensional complexity of potential drug candidates. mdpi.com Green chemistry principles are also being integrated, utilizing methods like microwave-assisted synthesis or visible-light-induced reactions to produce benzothiazole (B30560) derivatives more efficiently and with less environmental impact. mdpi.comresearchgate.net
| Methodology | Description | Advantage | Citation |
|---|---|---|---|
| Click Chemistry | Utilizes reactions like copper-catalyzed azide-alkyne cycloaddition to link the benzothiazole-piperazine core to other molecular fragments. | High efficiency, reliability, and modularity for creating complex hybrid molecules. | nih.gov |
| Molecular Hybridization | Strategically combines two or more distinct pharmacophores into a single covalent entity. | Can lead to compounds with dual-action mechanisms or improved pharmacokinetic profiles. | nih.gov |
| C–H Functionalization | Directly modifies the carbon atoms of the piperazine ring, often using photoredox catalysis. | Accesses novel chemical space and greater structural diversity compared to traditional N-functionalization. | mdpi.com |
| Green Synthesis Approaches | Includes microwave irradiation, visible-light photosensitization, and the use of novel heterogeneous catalysts. | Reduces reaction times, improves yields, and minimizes the use of toxic reagents and solvents. | mdpi.comresearchgate.net |
Integration of In Silico and Experimental Approaches for Rational Ligand Design and Optimization
The development of new drugs based on the this compound scaffold is increasingly driven by a synergistic combination of computational (in silico) and experimental methods. This rational design approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success.
The process typically begins with in silico techniques like molecular docking, where virtual libraries of benzothiazole derivatives are screened against the three-dimensional structure of a biological target. nih.govnih.govnih.gov This allows researchers to predict binding affinities and understand the key molecular interactions—such as hydrogen bonds and π-π stacking—that govern ligand-receptor recognition. nih.govmdpi.com For instance, docking studies have been crucial in designing potent inhibitors of STAT3 and PI3Kβ by identifying specific amino acid residues that new derivatives should target to enhance potency and selectivity. nih.govmdpi.com
Beyond docking, in silico ADME (Absorption, Distribution, Metabolism, and Elimination) predictions are used to evaluate the drug-likeness of designed compounds before synthesis, filtering out molecules with poor pharmacokinetic profiles. mdpi.com The insights gained from these computational models guide the organic chemist in synthesizing a smaller, more focused set of compounds. These molecules are then subjected to experimental in vitro biological assays. The results of these assays feed back into the computational models, creating an iterative cycle of design, synthesis, and testing that progressively refines the molecular structure to optimize both potency and drug-like properties. nih.govrug.nl
| In Silico Technique | Purpose | Application Example | Citation |
|---|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target's active site. | Understanding the binding of inhibitors to the active sites of AChE and STAT3. | nih.govnih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Designing new PI3Kβ isoform-selective inhibitors based on the structure of known drugs. | mdpi.com |
| ADME Prediction | Assesses pharmacokinetic properties like absorption, distribution, metabolism, and elimination. | Evaluating the drug-likeness of novel thiazolylhydrazine-piperazine derivatives as MAO-A inhibitors. | mdpi.com |
| Molecular Dynamics Simulation | Simulates the movement and interaction of the ligand-protein complex over time. | Confirming the stability of interactions between designed inhibitors and their target enzymes. | nih.gov |
Application as Chemical Probes for Biological Systems
The inherent photophysical properties of the benzothiazole ring system make it an excellent scaffold for the development of chemical probes for biological imaging and detection. acs.org These tools are essential for visualizing and quantifying biological molecules, ions, and processes in real-time within living systems. By functionalizing the this compound core, researchers can create highly specific probes for a variety of applications.
Benzothiazole derivatives have been successfully engineered into fluorescent probes capable of detecting specific enzymes, such as carboxylesterase, by designing a recognition site that triggers a change in fluorescence upon enzymatic cleavage. ekb.egscinito.ai Similarly, probes have been developed for the selective detection of metal ions like Cu²⁺, Zn²⁺, and Hg²⁺, and for reactive small molecules such as hydrazine (B178648) and hydrogen peroxide. nih.govrsc.orgnih.govnih.gov These probes often work via a "turn-on" or ratiometric response, where the presence of the analyte causes a significant and easily measurable change in fluorescence intensity or color. nih.govmdpi.com
A particularly promising area is the development of benzothiazole-based probes for neurodegenerative disease research. Specific derivatives have been designed to bind to and image β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. researchgate.netresearchgate.net The scaffold has also been used to create probes that selectively stain and image subcellular organelles, such as lipid droplets. diva-portal.org The versatility of the benzothiazole core, combined with the ease of functionalization at the piperazine moiety, positions this compound as a valuable starting point for creating the next generation of sophisticated chemical probes for biological research and diagnostics. acs.orgnih.gov
| Probe Type | Target Analyte/Structure | Sensing Mechanism | Citation |
|---|---|---|---|
| Enzyme-Activated Probe | Carboxylesterase | Enzymatic cleavage of a recognition group leads to a colorimetric or fluorescent signal change. | ekb.egscinito.ai |
| Ion-Selective Probe | Cu²⁺, Zn²⁺, Hg²⁺ | Coordination of the metal ion to the probe's chelating site alters its photophysical properties. | nih.govnih.gov |
| Small Molecule Probe | Hydrazine (N₂H₄), Hydrogen Peroxide (H₂O₂) | Specific chemical reaction between the analyte and the probe triggers a fluorescent response. | nih.govrsc.org |
| Bioimaging Agent | β-Amyloid Plaques | Probe specifically binds to the cross-β sheet structure of amyloid aggregates, enhancing fluorescence. | researchgate.netresearchgate.net |
| Organelle Stain | Lipid Droplets | Lipophilic benzothiazole derivatives accumulate in lipid-rich environments, allowing for visualization. | diva-portal.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
